REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Br:10])C=O.C(Cl)(=O)C.[CH:15]([O:22][CH2:23][CH3:24])([O:19][CH2:20][CH3:21])OCC>CCO>[Br:10][C:9]1[CH:8]=[CH:7][C:4]([CH:15]([O:19][CH2:20][CH3:21])[O:22][CH2:23][CH3:24])=[CH:3][C:2]=1[F:1]
|
Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=CC1Br
|
Name
|
|
Quantity
|
2.04 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
6.55 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The contents were cooled to room temperature
|
Type
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CUSTOM
|
Details
|
shifted to a rotary evaporator
|
Type
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CUSTOM
|
Details
|
subjected to reduced pressure (280 mm Hg) with bath
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Type
|
CUSTOM
|
Details
|
to remove all the solvent
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Type
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TEMPERATURE
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Details
|
To this mixture, fresh Ethanol (60 mL), acetyl chloride (1.5 mL), triethyl orthoformate (5.0 mL) and heated to 70° C. for 2 h
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed under the reduced pressure
|
Type
|
ADDITION
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Details
|
diluted with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate (3×100 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel column (basified with 5% Et3N, eluent: EtOAc/hexanes, 1/20)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C(OCC)OCC)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |